7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine: is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves a multi-step reaction process. One common synthetic route includes the following steps:
Condensation Reaction: : The starting materials, such as an appropriate isopropyl-substituted styrene derivative and a methylsulfanyl-substituted triazolopyrimidine, are subjected to a condensation reaction.
Cyclization: : The resulting intermediate undergoes cyclization to form the triazolopyrimidine core.
Purification: : The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It has shown potential as a bioactive molecule with various biological activities.
Medicine: : Research has explored its use in the development of therapeutic agents for treating diseases.
Industry: : The compound's unique properties make it suitable for use in the development of new materials and technologies.
Mechanism of Action
The mechanism by which 7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine: can be compared with other triazolopyrimidines and related compounds. Some similar compounds include:
7-(4-Methylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
7-(4-Isopropylstyryl)-2-(phenylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
7-(4-Isopropylstyryl)-2-(ethylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
These compounds share structural similarities but may differ in their biological activities and applications. This compound stands out due to its unique combination of functional groups and potential therapeutic benefits.
Properties
IUPAC Name |
2-methylsulfanyl-7-[(Z)-2-(4-propan-2-ylphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4S/c1-12(2)14-7-4-13(5-8-14)6-9-15-10-11-18-16-19-17(22-3)20-21(15)16/h4-12H,1-3H3/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJSEBFLROVBIK-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=CC=NC3=NC(=NN23)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\C2=CC=NC3=NC(=NN23)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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